molecular formula C19H18ClN3O3S B411657 (2E)-2-[(4-chlorophenyl)imino]-N-(2-methoxyphenyl)-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide

(2E)-2-[(4-chlorophenyl)imino]-N-(2-methoxyphenyl)-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide

Cat. No.: B411657
M. Wt: 403.9g/mol
InChI Key: UCJQKRUPRQDTQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of (2E)-2-[(4-chlorophenyl)imino]-N-(2-methoxyphenyl)-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide involves multiple steps. One common method includes the reaction of 4-chlorobenzaldehyde with 2-methoxyaniline to form an imine intermediate. This intermediate then reacts with 3-methyl-4-oxo-1,3-thiazinane-6-carboxylic acid under specific conditions to yield the desired compound . Industrial production methods often employ green chemistry approaches, such as using nano-catalysis and multicomponent reactions, to improve yield, purity, and selectivity .

Chemical Reactions Analysis

(2E)-2-[(4-chlorophenyl)imino]-N-(2-methoxyphenyl)-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the thiazolidine ring.

Mechanism of Action

The mechanism of action of (2E)-2-[(4-chlorophenyl)imino]-N-(2-methoxyphenyl)-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes involved in cell proliferation, leading to its anticancer effects. It also modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines . The presence of the thiazolidine ring allows it to interact with specific receptors and enzymes, enhancing its biological activity .

Properties

Molecular Formula

C19H18ClN3O3S

Molecular Weight

403.9g/mol

IUPAC Name

2-(4-chlorophenyl)imino-N-(2-methoxyphenyl)-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide

InChI

InChI=1S/C19H18ClN3O3S/c1-23-17(24)11-16(18(25)22-14-5-3-4-6-15(14)26-2)27-19(23)21-13-9-7-12(20)8-10-13/h3-10,16H,11H2,1-2H3,(H,22,25)

InChI Key

UCJQKRUPRQDTQW-UHFFFAOYSA-N

SMILES

CN1C(=O)CC(SC1=NC2=CC=C(C=C2)Cl)C(=O)NC3=CC=CC=C3OC

Canonical SMILES

CN1C(=O)CC(SC1=NC2=CC=C(C=C2)Cl)C(=O)NC3=CC=CC=C3OC

Origin of Product

United States

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